5-METHYL-1H-INDAZOLE-7-CARBONITRILE
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Overview
Description
1H-Indazole-7-carbonitrile,5-methyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure features a fused benzene and pyrazole ring, with a nitrile group at the 7th position and a methyl group at the 5th position.
Preparation Methods
The synthesis of 1H-Indazole-7-carbonitrile,5-methyl- can be achieved through several methods:
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Transition Metal Catalyzed Reactions: : One common method involves the use of copper (II) acetate as a catalyst. The reaction typically starts with 2-(methylamino)benzonitrile and an organometallic reagent to form an N-H ketimine intermediate. This intermediate undergoes cyclization in the presence of copper (II) acetate and oxygen to form the indazole ring .
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Reductive Cyclization Reactions: : Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines. This method does not require a catalyst or solvent, making it an environmentally friendly option .
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Industrial Production: : Industrial production methods often utilize metal-catalyzed reactions due to their high yields and minimal byproduct formation. These methods are optimized for large-scale production and often involve continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
1H-Indazole-7-carbonitrile,5-methyl- undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide. These reactions typically target the methyl group, converting it to a carboxylic acid .
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Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst. This process reduces the nitrile group to an amine .
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Substitution: : The nitrile group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of esters or amides .
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Cyclization: : The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often involve the use of strong acids or bases as catalysts .
Scientific Research Applications
1H-Indazole-7-carbonitrile,5-methyl- has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
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Biology: : In biological research, the compound is used to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in pharmacology .
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Medicine: : The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways .
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Industry: : In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 1H-Indazole-7-carbonitrile,5-methyl- involves its interaction with specific molecular targets:
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Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites. This interaction prevents the enzymes from catalyzing their respective reactions, leading to a decrease in cellular activity .
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Receptor Binding: : The compound can also bind to receptors on the cell surface, blocking the binding of natural ligands. This action modulates cellular signaling pathways and affects various physiological processes .
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Molecular Pathways: : The compound’s effects on molecular pathways are mediated through its interactions with proteins and nucleic acids. These interactions can lead to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
1H-Indazole-7-carbonitrile,5-methyl- can be compared with other similar compounds:
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1-Methyl-1H-indazole-5-carbonitrile: : This compound has a similar structure but lacks the methyl group at the 5th position. It exhibits different reactivity and biological activity due to this structural difference .
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Methyl 1H-indazole-5-carboxylate: : This compound has a carboxylate group instead of a nitrile group. It is used in different applications and has distinct chemical properties .
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1H-Indazole-3-carbaldehyde: : This compound has an aldehyde group at the 3rd position. It is used in the synthesis of various heterocyclic compounds and has unique reactivity compared to 1H-Indazole-7-carbonitrile,5-methyl- .
Properties
CAS No. |
1360884-92-9 |
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Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-methyl-1H-indazole-7-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)9-8(3-6)5-11-12-9/h2-3,5H,1H3,(H,11,12) |
InChI Key |
GCFACGWYGHGTHX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C#N)NN=C2 |
Canonical SMILES |
CC1=CC2=C(C(=C1)C#N)NN=C2 |
Origin of Product |
United States |
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